N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide is a complex organic compound that features a unique structure combining acenaphtho[1,2-d]thiazole and benzylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of acenaphtho[1,2-d]thiazole derivatives, which are then subjected to further functionalization to introduce the benzylsulfonyl and butanamide groups. Key reagents and conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger-scale reactions and purification processes would be a plausible approach.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in medicinal chemistry for its pharmacological activities.
N-acenaphtho[1,2-d]thiazol-8-yl-2-(2-thienyl)acetamide: Another compound with a similar core structure, used in bioinformatics and chemical informatics research.
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide stands out due to its combination of acenaphtho[1,2-d]thiazole and benzylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-20(13-6-14-31(28,29)15-16-7-2-1-3-8-16)25-24-26-22-18-11-4-9-17-10-5-12-19(21(17)18)23(22)30-24/h1-5,7-12H,6,13-15H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJXTLECSCOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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